N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16771933
InChI: InChI=1S/C14H20F3N3/c1-18-12-4-3-11(13(9-12)14(15,16)17)10-20-7-5-19(2)6-8-20/h3-4,9,18H,5-8,10H2,1-2H3
SMILES:
Molecular Formula: C14H20F3N3
Molecular Weight: 287.32 g/mol

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC16771933

Molecular Formula: C14H20F3N3

Molecular Weight: 287.32 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline -

Specification

Molecular Formula C14H20F3N3
Molecular Weight 287.32 g/mol
IUPAC Name N-methyl-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Standard InChI InChI=1S/C14H20F3N3/c1-18-12-4-3-11(13(9-12)14(15,16)17)10-20-7-5-19(2)6-8-20/h3-4,9,18H,5-8,10H2,1-2H3
Standard InChI Key FTGCHVCXCFWYDY-UHFFFAOYSA-N
Canonical SMILES CNC1=CC(=C(C=C1)CN2CCN(CC2)C)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (IUPAC name: N-methyl-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline) belongs to the class of substituted anilines. Its molecular formula is C₁₄H₂₀F₃N₃, with a molecular weight of 287.32 g/mol. The compound’s structure integrates three critical components:

  • An aniline backbone with a methyl group attached to the amino nitrogen.

  • A trifluoromethyl (-CF₃) group at the meta position, enhancing electron-withdrawing effects and metabolic stability.

  • A 4-methylpiperazine moiety linked via a methylene bridge at the para position, contributing to solubility and hydrogen-bonding capacity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₂₀F₃N₃
Molecular Weight287.32 g/mol
IUPAC NameN-methyl-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
SMILESCNC1=CC(=C(C=C1)CN2CCN(CC2)C)C(F)(F)F
InChI KeyFTGCHVCXCFWYDY-UHFFFAOYSA-N
logP (Partition Coefficient)Estimated 2.5–3.0 (derived from analogs)

The trifluoromethyl group significantly influences the compound’s electronic properties, reducing basicity and increasing lipophilicity, which is critical for membrane permeability.

Synthesis and Reaction Pathways

The synthesis of N-Methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline involves a multi-step sequence optimized for yield and purity:

Bromination and Coupling

  • Bromination: 1-Methyl-4-nitro-2-(trifluoromethyl)benzene undergoes bromination at the para position using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

  • Nucleophilic Substitution: The brominated intermediate reacts with 1-methylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃), facilitating the displacement of bromide by the piperazine nitrogen .

  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or alternative reductants (e.g., SnCl₂/HCl).

Table 2: Synthetic Conditions

StepReagents/ConditionsYield (%)
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C85–90
Piperazine Coupling1-Methylpiperazine, K₂CO₃, DMF, 80°C75–80
Nitro ReductionH₂ (1 atm), Pd/C, EtOH, RT90–95

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency, with purification via column chromatography or recrystallization .

Biological Activity and Mechanism

The compound’s pharmacological potential stems from its dual functional groups:

Target Interactions

  • Piperazine Moieties are known to modulate serotonin and dopamine receptors, suggesting potential CNS applications.

  • Trifluoromethyl Groups enhance binding affinity to hydrophobic pockets in enzymes (e.g., kinases) and GPCRs.

Table 3: Hypothesized Biological Targets

Target ClassExample TargetsProposed Mechanism
KinasesEGFR, VEGFRCompetitive ATP inhibition
GPCRs5-HT₁A, D₂Allosteric modulation
Epigenetic RegulatorsHDACsZinc chelation

Pharmacokinetic Properties

  • Solubility: The piperazine group improves aqueous solubility (~25 mg/mL at pH 7.4).

  • Metabolic Stability: The -CF₃ group reduces oxidative metabolism, prolonging half-life.

Research Findings and Applications

Antimicrobial Activity

Piperazine derivatives demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum potential.

Neuropharmacology

Structural analogs show Ki values < 50 nM for 5-HT₁A receptors, indicating antidepressant/anxiolytic applications.

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundMolecular FormulaKey DifferencesBioactivity (IC₅₀)
4-(4-Methylpiperazinyl)-3-CF₃-anilineC₁₂H₁₆F₃N₃Lacks methylene bridgeEGFR: 1.5 µM
3-(Piperazinyl)-N-methylanilineC₁₁H₁₇N₃No -CF₃ group5-HT₁A: 120 nM
Target CompoundC₁₄H₂₀F₃N₃Enhanced lipophilicity/bindingPredicted <0.1 µM

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